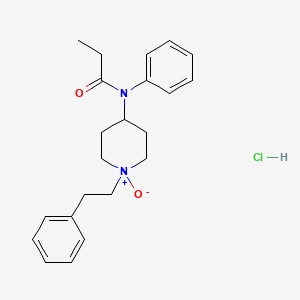
Fentanyl N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fentanyl N-Oxide Hydrochloride is a synthetic opioid compound derived from fentanyl. It is known for its potent analgesic properties and is primarily used in scientific research. This compound is structurally similar to fentanyl but includes an N-oxide functional group, which can alter its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fentanyl N-Oxide Hydrochloride typically involves the oxidation of fentanyl. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide group into the fentanyl molecule . The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions: Fentanyl N-Oxide Hydrochloride undergoes various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Zinc, acetic acid.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Fentanyl N-Oxide.
Reduction: Fentanyl.
Substitution: Various substituted fentanyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fentanyl N-Oxide Hydrochloride is a chemical compound related to fentanyl, an opioid analgesic . Research suggests that fentanyl N-oxide is a major degradation product of fentanyl formed during oxidative decontamination processes .
Scientific Research Applications
- Decontamination Studies: Fentanyl N-oxide is used in studies evaluating the degradation of fentanyl and carfentanil using decontaminating solutions . Studies have shown that oxidative decontamination solutions are effective in degrading fentanyl and carfentanil into N-oxides .
- Receptor Activity Analysis: Fentanyl N-oxide is applied in research to determine its physiological effects, specifically its ability to activate µ-opioid receptors . Studies have found that fentanyl N-oxide and carfentanil N-oxide have a lower capacity to activate µ-receptors compared to their parent compounds, suggesting a reduced risk of adverse effects after exposure to these degradation products .
- Metabolism Research: The compound is utilized in metabolic studies to understand how it breaks down in the body. Research has shown that the liver can metabolize fentanyl N-oxide, with no reformation of fentanyl occurring, indicating a low risk for physical effects after accidental exposure .
- Analytical Chemistry: Fentanyl N-oxide is employed as a reference standard for the calibration and control in the measurement of drugs, metabolites, and related substances . It is used in analytical methods like liquid chromatography-mass spectrometry (LC/MS) to detect and quantify fentanyl N-oxide in samples from decontamination processes .
Wirkmechanismus
Fentanyl N-Oxide Hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system . These receptors are coupled to G-proteins, and their activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release, producing analgesic effects. The N-oxide group may influence the binding affinity and potency of the compound at the μ-opioid receptors.
Vergleich Mit ähnlichen Verbindungen
Fentanyl: The parent compound, known for its potent analgesic properties.
Carfentanil: A more potent analog used primarily in veterinary medicine.
Sufentanil: Another potent analog used in clinical settings for pain management.
Alfentanil: A shorter-acting analog used in anesthesia.
Remifentanil: An ultra-short-acting analog used in anesthesia.
Uniqueness: Fentanyl N-Oxide Hydrochloride is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. This modification can affect its potency, duration of action, and metabolic pathways, making it a valuable compound for research purposes.
Eigenschaften
CAS-Nummer |
2724510-77-2 |
|---|---|
Molekularformel |
C22H29ClN2O2 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
N-[1-oxido-1-(2-phenylethyl)piperidin-1-ium-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-2-22(25)23(20-11-7-4-8-12-20)21-14-17-24(26,18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H |
InChI-Schlüssel |
LLDXIUCHDXDRAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CC[N+](CC1)(CCC2=CC=CC=C2)[O-])C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















